(S)-3-Oxocyclopentanecarboxylic acid

Chiral resolution Absolute configuration Stereochemistry

Optically pure (S)-3-Oxocyclopentanecarboxylic acid (CAS 71830-06-3) is a rigorously characterized chiral building block with confirmed absolute (S)-configuration [α]D²⁰ = -22.6° (c=1.00, MeOH) and melting point 64–65 °C. Essential for asymmetric synthesis of pharmaceutical intermediates, biocatalytic applications requiring defined stereochemistry, and chiral analytical method validation. Bulk and research quantities available with full quality documentation including CoA, HPLC, and NMR.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 71830-06-3
Cat. No. B1299900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Oxocyclopentanecarboxylic acid
CAS71830-06-3
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C(=O)O
InChIInChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1
InChIKeyRDSNBKRWKBMPOP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Oxocyclopentanecarboxylic Acid CAS 71830-06-3: Chiral Cyclopentanone Building Block Specifications


(S)-3-Oxocyclopentanecarboxylic acid (CAS 71830-06-3) is a chiral alicyclic ketone with the molecular formula C6H8O3 and molecular weight 128.13 g/mol. It exists as a single enantiomer with defined stereochemistry at the C-1 position . The compound features a cyclopentanone ring substituted at the 3-position with a carboxylic acid group, containing one defined atom stereocenter and a hydrogen bond acceptor count of 3 . Its absolute configuration has been established through chemical correlation with compounds of known stereochemistry, confirming the (S)-enantiomer identity [1]. This chiral building block finds application in asymmetric synthesis of pharmaceutical intermediates and biologically active compounds.

Why Racemic or Alternative Chiral 3-Oxocyclopentanecarboxylic Acids Cannot Substitute (S)-3-Oxocyclopentanecarboxylic Acid in Stereospecific Applications


Substituting (S)-3-oxocyclopentanecarboxylic acid with its racemate or the (R)-enantiomer fails to meet the stereochemical requirements of asymmetric synthesis and chiral resolution processes. The compound exhibits a specific optical rotation of -22.6° (c=1.00, MeOH), a physical constant that distinguishes it from its enantiomer and racemic mixture . In biocatalytic applications, enzymatic systems demonstrate enantiospecificity toward the (S)-configured substrate, making the correct enantiomer essential for achieving desired reaction outcomes [1]. Furthermore, patent literature explicitly addresses the necessity of racemization procedures for non-racemic 3-oxocyclopentanecarboxylic acids, underscoring that enantiomeric identity is not interchangeable in industrial processes [2].

(S)-3-Oxocyclopentanecarboxylic Acid: Quantified Differentiation Against Analogs and Racemates


Stereochemical Identity Verification via Absolute Configuration Determination

The absolute configuration of (S)-3-oxocyclopentanecarboxylic acid was established through chemical correlation studies with (+)-3-carboxyadipic acid and (+)-3-methylcyclopentanone, both of known absolute configurations. This correlation demonstrated that the natural sarkomycin derivative, (-)-2-methylene-3-oxocyclopentanecarboxylic acid, possesses the S-configuration at C-1 [1]. The stereochemical identity is further confirmed by the compound's defined atom stereocenter count of 1 and its InChIKey which encodes the (S)-configuration .

Chiral resolution Absolute configuration Stereochemistry Asymmetric synthesis

Optical Rotation as a Quantitative Purity and Identity Metric

The specific optical rotation of (S)-3-oxocyclopentanecarboxylic acid is reported as -22.6° (C=1.00 g/100ml, MeOH) . This value serves as a quantitative identity marker distinguishing it from the (R)-enantiomer, which would exhibit an equal but opposite rotation, and from the racemic mixture, which would show zero optical rotation. The magnitude of rotation directly correlates with enantiomeric purity, providing a measurable quality attribute for procurement verification.

Optical rotation Enantiomeric purity Quality control Chiral analysis

Melting Point Differentiation from Racemic Mixture

The melting point of (S)-3-oxocyclopentanecarboxylic acid is reported as 64-65 °C (Solv: ethyl ether; hexane) . Pure enantiomers typically exhibit different melting points compared to their racemic mixtures, with the racemic modification generally showing a higher melting point due to different crystal packing arrangements. This difference provides a physical property benchmark for assessing enantiomeric purity upon receipt.

Melting point Physical property Purity assessment Enantiomeric purity

Biocatalytic Enantiospecificity in Nitrilase-Mediated Synthesis

In a genomic screening study of 163 nitrilase proteins, (S)-3-oxocyclopentanecarboxylic acid was successfully employed as an enantiomerically enriched building block in biocatalyzed synthetic applications [1]. The study demonstrated that enzymatic systems exhibit enantiospecificity toward the (S)-configured substrate, while the racemic or (R)-enantiomer would not yield the desired reaction outcome. This validates the compound's utility in stereospecific biotransformations.

Biocatalysis Nitrilase Enantioselective synthesis Chiral building blocks

Industrial Relevance Documented by Racemization Patent Necessity

The existence of a dedicated patent (ES-2094817-T3) describing procedures for the racemization of non-racemic 3-oxocyclopentanecarboxylic acids or their esters [1] provides strong inferential evidence of the commercial and synthetic importance of maintaining enantiomeric identity. The patent addresses the need to recover and recycle the undesired enantiomer from a chiral process, indicating that (S)- and (R)-enantiomers are not functionally interchangeable in industrial applications and that stereochemical integrity commands economic value.

Racemization Patent literature Process chemistry Chiral economics

Structural and Physicochemical Descriptors Differentiating from Higher and Lower Homologs

Computational predictions indicate that (S)-3-oxocyclopentanecarboxylic acid possesses a topological polar surface area (TPSA) of 54.4 Ų and a consensus Log P of approximately 0.27 . These values differ systematically from its six-membered ring homolog (4-oxocyclohexanecarboxylic acid) and four-membered ring analog (3-oxocyclobutanecarboxylic acid), reflecting ring-size-dependent changes in lipophilicity and hydrogen-bonding capacity that influence solubility, membrane permeability, and reactivity in downstream synthetic transformations.

Physicochemical properties Lipophilicity TPSA Ring size effects

(S)-3-Oxocyclopentanecarboxylic Acid: Evidence-Based Research and Industrial Applications


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (S)-stereochemistry and reactive keto-acid functionality make this compound a valuable building block for constructing enantiomerically pure pharmaceutical intermediates. The absolute configuration has been rigorously established [1], enabling predictable stereochemical outcomes in subsequent transformations such as reductive aminations, Grignard additions, or cycloadditions. The cyclopentanone ring system appears in various bioactive scaffolds including prostaglandin analogs, carbocyclic nucleosides, and CNS-active agents. Procurement of the optically pure (S)-enantiomer ensures that the chiral integrity of the final drug substance can be maintained from the earliest synthetic steps.

Biocatalytic Route Scouting and Enzyme Engineering

The demonstrated utility of (S)-3-oxocyclopentanecarboxylic acid as a substrate in nitrilase-mediated synthesis [2] positions this compound as a standard substrate for screening and engineering nitrilases and related hydrolase enzymes. Researchers developing biocatalytic routes to chiral carboxylic acids can employ this compound to benchmark enzyme enantiospecificity, optimize reaction conditions (pH, temperature, co-solvent tolerance), and compare the performance of wild-type versus engineered enzyme variants. Its relatively low molecular weight and defined stereochemistry make it an ideal model substrate for high-throughput screening campaigns.

Quality Control Reference Standard for Enantiomeric Purity Assessment

With a documented specific optical rotation of -22.6° (c=1.00, MeOH) and a melting point of 64-65 °C , (S)-3-oxocyclopentanecarboxylic acid can serve as a reference standard for developing and validating chiral analytical methods. Quality control laboratories can utilize these quantitative physical constants to calibrate polarimeters, validate chiral HPLC or SFC methods, and establish acceptance criteria for incoming raw materials in regulated pharmaceutical manufacturing environments. The compound's well-defined properties facilitate method transfer and inter-laboratory comparability.

Stereochemical Probe in Mechanistic and Structural Studies

The confirmed absolute configuration via chemical correlation [1] and the availability of both enantiomers allow (S)-3-oxocyclopentanecarboxylic acid to function as a stereochemical probe in mechanistic investigations. Researchers studying enzyme active-site topology, chiral recognition phenomena, or stereoselective reaction mechanisms can compare the behavior of the (S)-enantiomer against the (R)-enantiomer or racemate to elucidate stereoelectronic requirements and binding interactions. This application extends to structural biology studies where the compound may be co-crystallized with target proteins to map chiral binding pockets.

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